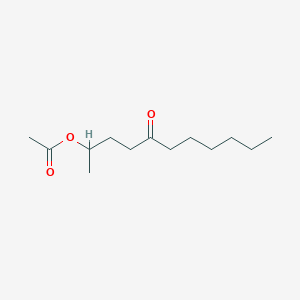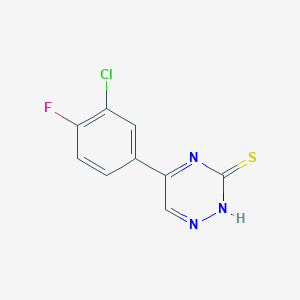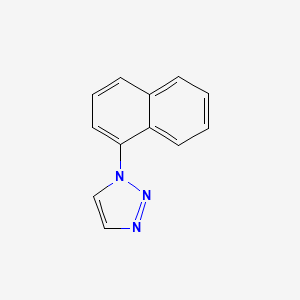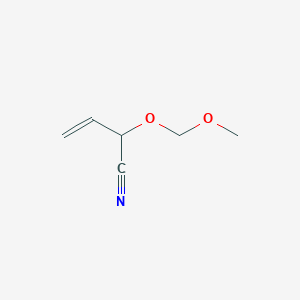
2-(Methoxymethoxy)but-3-enenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Methoxymethoxy)but-3-enenitrile is an organic compound characterized by the presence of a nitrile group (-CN) and a methoxymethoxy group (-OCH2OCH3) attached to a but-3-ene backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxymethoxy)but-3-enenitrile can be achieved through several methods. One common approach involves the reaction of 3-buten-1-ol with methoxymethyl chloride in the presence of a base to form 3-(methoxymethoxy)but-1-ene. This intermediate is then subjected to a cyanation reaction using a suitable cyanating agent, such as sodium cyanide or potassium cyanide, to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction pathways further enhances the efficiency of the industrial production process .
化学反应分析
Types of Reactions
2-(Methoxymethoxy)but-3-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The methoxymethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines. Substitution reactions can result in a variety of functionalized derivatives .
科学研究应用
2-(Methoxymethoxy)but-3-enenitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
作用机制
The mechanism of action of 2-(Methoxymethoxy)but-3-enenitrile involves its interaction with molecular targets and pathways within biological systems. The nitrile group can participate in nucleophilic addition reactions, while the methoxymethoxy group can undergo hydrolysis or other transformations. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
相似化合物的比较
Similar Compounds
2-Butenenitrile: Similar in structure but lacks the methoxymethoxy group.
3-Butenenitrile: Another structural isomer with different functional group positioning.
Methoxyacetonitrile: Contains a methoxy group but has a different carbon backbone.
Uniqueness
The combination of these functional groups allows for versatile chemical transformations and interactions, making it a valuable compound in various fields of research .
属性
CAS 编号 |
80680-90-6 |
|---|---|
分子式 |
C6H9NO2 |
分子量 |
127.14 g/mol |
IUPAC 名称 |
2-(methoxymethoxy)but-3-enenitrile |
InChI |
InChI=1S/C6H9NO2/c1-3-6(4-7)9-5-8-2/h3,6H,1,5H2,2H3 |
InChI 键 |
IOLWOSSWRKAXJB-UHFFFAOYSA-N |
规范 SMILES |
COCOC(C=C)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


acetate](/img/structure/B14423951.png)
![4-[(Benzenesulfonyl)amino]-N-(dipropylcarbamothioyl)benzamide](/img/structure/B14423958.png)
![2-(2H-1,3-Dithiol-2-ylidene)-3-oxo-3-[(propan-2-yl)oxy]propanoate](/img/structure/B14423964.png)
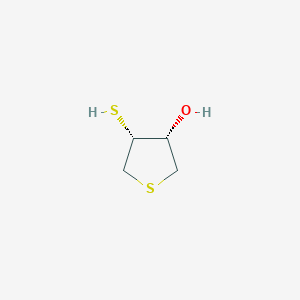


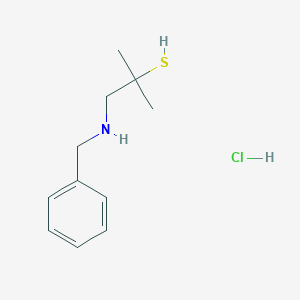
![Benzoic acid, 4-hexyl-, 4-[(4-cyanophenoxy)carbonyl]phenyl ester](/img/structure/B14424017.png)
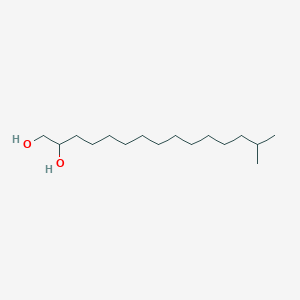
![Acetic acid;7-oxabicyclo[4.1.0]heptan-2-ol](/img/structure/B14424030.png)
